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Cat. No.: B12374195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR)

spectroscopic data for Oroxylin A and its glycosylated form, Oroxylin A 7-O-glucoside. The

structural confirmation of the glucoside linkage is detailed through an analysis of 1D and 2D

NMR data, offering a valuable resource for the identification and characterization of this

significant flavonoid glycoside.

Introduction
Oroxylin A is a flavone found in several medicinal plants, including Scutellaria baicalensis. Its

glycosylated form, Oroxylin A 7-O-glucoside, is also a naturally occurring compound with

various biological activities. The precise structural determination of these compounds is crucial

for understanding their structure-activity relationships and for the development of new

therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous structural

elucidation of such natural products. This guide presents a comparative analysis of the ¹H and

¹³C NMR data of Oroxylin A and Oroxylin A 7-O-glucoside, highlighting the key spectral

changes upon glycosylation.
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The structural differences between Oroxylin A and Oroxylin A 7-O-glucoside are clearly

reflected in their respective NMR spectra. The addition of a glucose moiety at the 7-position of

the flavone backbone induces characteristic shifts in the signals of the A-ring and introduces

new signals corresponding to the sugar unit.

Data Presentation
The ¹H and ¹³C NMR chemical shifts for Oroxylin A and Oroxylin A 7-O-glucoside, recorded in

DMSO-d₆, are summarized in the tables below for easy comparison.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

Position Oroxylin A
Oroxylin A 7-O-
glucoside

Δδ (ppm)

3 6.82 (s) 6.95 (s) +0.13

8 6.55 (s) 6.82 (s) +0.27

2', 6' 8.05 (m) 8.08 (m) +0.03

3', 4', 5' 7.55 (m) 7.58 (m) +0.03

5-OH 12.78 (s) 12.95 (s) +0.17

6-OCH₃ 3.75 (s) 3.89 (s) +0.14

1'' - 5.08 (d, J=7.5 Hz) -

2'' - 3.45 (m) -

3'' - 3.40 (m) -

4'' - 3.29 (m) -

5'' - 3.58 (m) -

6''a - 3.72 (m) -

6''b - 3.52 (m) -

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
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Position Oroxylin A
Oroxylin A 7-O-
glucoside

Δδ (ppm)

2 163.5 163.8 +0.3

3 104.5 105.2 +0.7

4 182.2 182.4 +0.2

5 152.8 152.5 -0.3

6 131.5 132.1 +0.6

7 157.8 158.5 +0.7

8 94.5 95.1 +0.6

9 152.5 152.9 +0.4

10 105.0 105.8 +0.8

1' 131.0 131.2 +0.2

2', 6' 126.5 126.8 +0.3

3', 5' 129.2 129.5 +0.3

4' 132.0 132.3 +0.3

6-OCH₃ 60.5 60.8 +0.3

1'' - 100.5 -

2'' - 73.2 -

3'' - 76.5 -

4'' - 69.6 -

5'' - 77.2 -

6'' - 60.7 -

Note: The chemical shift values for Oroxylin A and Oroxylin A 7-O-glucoside have been

compiled from various sources and may have been recorded under slightly different
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experimental conditions. The primary source for Oroxylin A ¹³C NMR data is SpectraBase. The

data for Oroxylin A 7-O-glucoside is a composite from several literature sources.

Structural Confirmation by 2D NMR
The key to confirming the position of the glycosidic linkage is the analysis of long-range

correlations in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The HMBC

experiment shows correlations between protons and carbons that are two or three bonds apart.

HMBC Signaling Pathway for Glycosylation Site
Confirmation
The following diagram illustrates the crucial HMBC correlation that confirms the attachment of

the glucose moiety to the 7-position of the Oroxylin A backbone.

Glucose Moiety

C-7 (δ 158.5)

C-6 (δ 132.1)

C-8 (δ 95.1)

H-1'' (δ 5.08) ³J(C,H)

Click to download full resolution via product page

To cite this document: BenchChem. [Structural Elucidation of Oroxylin A 7-O-glucoside: A
Comparative NMR Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12374195#structural-confirmation-of-oroxylin-7-o-
glucoside-using-nmr-spectroscopy]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b12374195?utm_src=pdf-body-img
https://www.benchchem.com/product/b12374195#structural-confirmation-of-oroxylin-7-o-glucoside-using-nmr-spectroscopy
https://www.benchchem.com/product/b12374195#structural-confirmation-of-oroxylin-7-o-glucoside-using-nmr-spectroscopy
https://www.benchchem.com/product/b12374195#structural-confirmation-of-oroxylin-7-o-glucoside-using-nmr-spectroscopy
https://www.benchchem.com/product/b12374195#structural-confirmation-of-oroxylin-7-o-glucoside-using-nmr-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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